Comparative Physicochemical Profiling: 4,7-Dimethylbenzothiazole vs. 4-Methylpiperidine Analog
The target compound (CAS 905692-54-8) exhibits a molecular weight of 429.55 g/mol and a calculated XLogP3-AA of 4.3, compared to its closest commercially available analog N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 851080-54-1), which has a molecular weight of 443.58 g/mol due to an additional methyl group on the piperidine ring [1]. The lower molecular weight and reduced lipophilicity of the target compound predict improved aqueous solubility and potentially superior oral absorption under Lipinski's Rule of Five, while the unsubstituted piperidine offers a less sterically hindered sulfonamide environment for target binding [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 429.55 g/mol; XLogP3-AA = 4.3; TPSA = 116 Ų; H-bond acceptors = 6; Rotatable bonds = 4 |
| Comparator Or Baseline | CAS 851080-54-1 (4-methylpiperidine analog): MW = 443.58 g/mol; Computed properties not publicly available for direct XLogP comparison |
| Quantified Difference | ΔMW = -14.03 g/mol (3.2% lower); reduced steric bulk on piperidine ring |
| Conditions | Computed physicochemical properties from PubChem (2025 release) and vendor specifications |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound make it the preferred choice for assays where solubility-limited false negatives or non-specific protein binding are a concern, directly influencing procurement decisions for early-stage screening campaigns.
- [1] PubChem Compound Summary for CID 3472139, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. National Center for Biotechnology Information (2025). View Source
